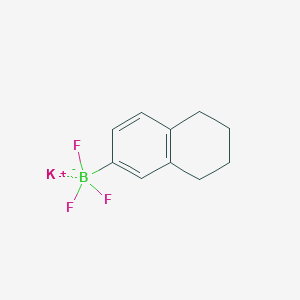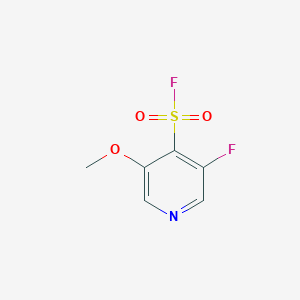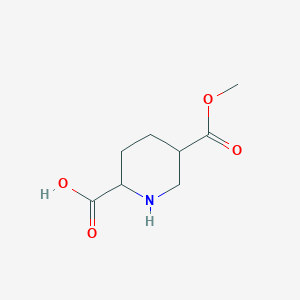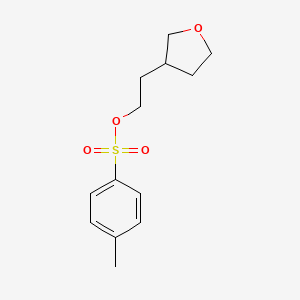
2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C12H16O4S. It is a derivative of benzene, featuring a sulfonate group attached to a 4-methylbenzene ring and an oxolan-3-yl ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(oxolan-3-yl)ethanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反応の分析
Types of Reactions
2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The oxolan-3-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonate group.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonate-based inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate involves its reactivity with nucleophiles and electrophiles. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The oxolan-3-yl group can undergo ring-opening reactions, leading to the formation of various functional groups. These reactions are mediated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.
類似化合物との比較
Similar Compounds
- 2-(Oxolan-2-yl)methyl 4-methylbenzene-1-sulfonate
- (3R)-Oxolan-3-yl 4-methylbenzene-1-sulfonate
- Oxolan-2-ylmethyl 4-methylbenzene-1-sulfonate
Uniqueness
2-(Oxolan-3-yl)ethyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the oxolan-3-yl group, which imparts distinct reactivity and stability compared to its isomers. This unique structure allows for selective reactions and applications that are not feasible with other similar compounds.
特性
分子式 |
C13H18O4S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC名 |
2-(oxolan-3-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-2-4-13(5-3-11)18(14,15)17-9-7-12-6-8-16-10-12/h2-5,12H,6-10H2,1H3 |
InChIキー |
TWPHVZZQHIPEQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


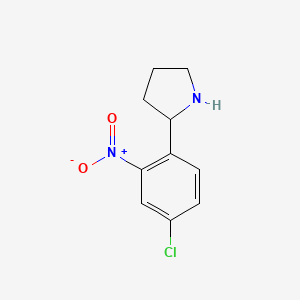
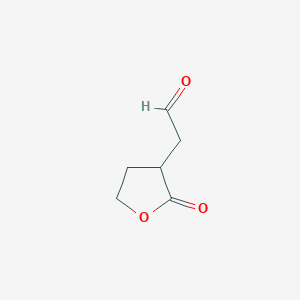
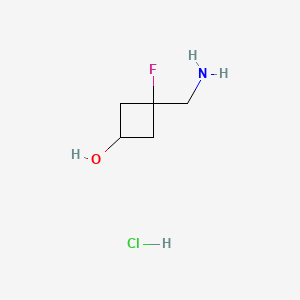
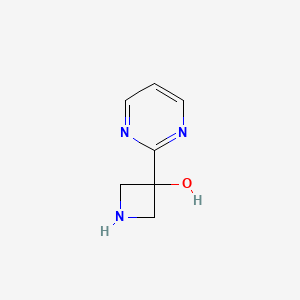
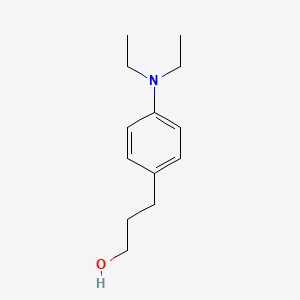

![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
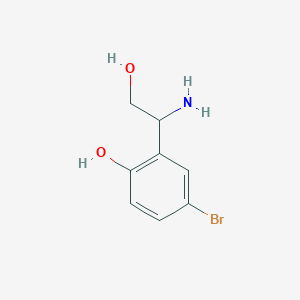
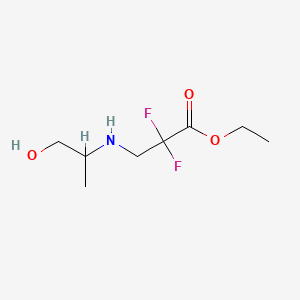
![[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)

